(5-(Hydroxymethyl)pyridin-2-yl)boronic acid

Vue d'ensemble

Description

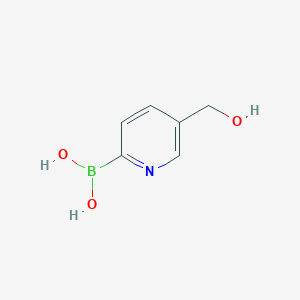

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid: is an organic compound with the molecular formula C₆H₈BNO₃ It is a boronic acid derivative that features a pyridine ring substituted with a hydroxymethyl group at the 5-position and a boronic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-(Hydroxymethyl)pyridine.

Borylation Reaction: The hydroxymethyl group is then converted to the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

Oxidation: Formation of 5-formylpyridine or 5-carboxypyridine.

Reduction: Formation of 5-(hydroxymethyl)pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry:

Cross-Coupling Reactions: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid is used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the desired chemical or biological effect.

Comparaison Avec Des Composés Similaires

- (4-(Hydroxymethyl)pyridin-2-yl)boronic acid

- (3-(Hydroxymethyl)pyridin-2-yl)boronic acid

- (2-(Hydroxymethyl)pyridin-2-yl)boronic acid

Comparison:

- Structural Differences: The position of the hydroxymethyl group on the pyridine ring varies among these compounds, leading to differences in reactivity and properties.

- Unique Properties: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a hydroxymethyl group on a pyridine ring, has potential applications in drug development, particularly in cancer therapy and as an insulin sensitizer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

The molecular formula of this compound is CHBNO. It exhibits unique properties that enhance its interaction with biological targets, particularly through reversible covalent bonding with diols and amines. This property is crucial for its role in various biological systems.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They function primarily by inhibiting proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer cell proliferation.

- Mechanism of Action : Boronic acids can inhibit the proteasome by mimicking the natural substrates. This leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

| Compound | IC (μM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (Triple-Negative Breast Cancer) | |

| Bortezomib | 0.01 | Multiple Myeloma |

2. Antibacterial and Antiviral Activity

Boronic acids have also shown antibacterial and antiviral activities. Specifically, they can disrupt bacterial cell wall synthesis and inhibit viral replication.

- Antiviral Mechanism : The interaction of boronic acids with viral proteases can prevent the maturation of viral particles, thereby reducing viral load.

| Compound | Target Virus | IC (μM) | Reference |

|---|---|---|---|

| This compound | Influenza A Virus | 27.4 | |

| Vaborbactam | β-lactamase producing bacteria | 0.35 |

3. Insulin Sensitization

Recent studies have highlighted the potential of this compound as an insulin sensitizer. Its ability to form reversible bonds with diols makes it a candidate for enhancing insulin stability and activity.

- Study Findings : Computational docking studies have shown favorable binding interactions between this compound and insulin, suggesting a role in improving insulin's conformational stability.

Case Study 1: Insulin Interaction Model

A theoretical model was developed to study the interaction between various boronic acids and insulin using computational tools. Among 114 boronic acid derivatives tested, this compound demonstrated promising binding affinity, indicating its potential as a stabilizing agent for insulin therapy.

Case Study 2: Anticancer Efficacy

In vivo studies on mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in significant tumor reduction compared to control groups. This highlights its potential as a therapeutic agent in breast cancer treatment.

Propriétés

IUPAC Name |

[5-(hydroxymethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWXFFISPVQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590549 | |

| Record name | [5-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-01-6 | |

| Record name | B-[5-(Hydroxymethyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.